(+)-Vorozole (CAS 129731-10-8) is the active dextro-enantiomer of the non-steroidal triazole derivative vorozole, functioning as a highly potent, third-generation competitive inhibitor of the cytochrome P450 enzyme aromatase (CYP19A1). In laboratory and translational procurement, it is primarily sourced as a highly selective estrogen-suppression agent for oncology models and as the critical cold reference standard for [11C]vorozole, a premier positron emission tomography (PET) radiotracer used to map aromatase distribution in vivo. Unlike first- and second-generation inhibitors, (+)-vorozole achieves near-complete aromatase suppression without broadly disrupting adrenal steroidogenesis at standard doses, making it a highly reliable tool compound for isolating aromatase-specific pathways in neuroendocrinology and breast cancer research[1].
Substituting (+)-vorozole with racemic vorozole, earlier-generation inhibitors (like fadrozole), or even other third-generation agents (like letrozole) introduces significant experimental confounding. The aromatase-inhibiting activity of vorozole resides almost exclusively in the (+)-enantiomer; using the racemate effectively halves the active concentration while doubling the xenobiotic load, increasing the risk of off-target receptor interactions. Furthermore, while letrozole and (+)-vorozole are both potent CYP19A1 inhibitors, they exhibit divergent off-target affinities for other hepatic cytochromes. Substituting letrozole in metabolic or pharmacokinetic assays designed around vorozole will drastically alter liver accumulation profiles and clearance rates, invalidating comparative PET imaging baselines and metabolic toxicity models [1].
(+)-Vorozole is the active dextro-enantiomer, demonstrating highly potent inhibition of aromatase with an IC50 of 1.4 nM in FSH-stimulated rat granulosa cells, whereas the (-)-enantiomer lacks this targeted potency. In vivo, single oral doses as low as 0.0034 mg/kg (ED50) significantly reduce plasma estradiol levels[1].
| Evidence Dimension | Aromatase inhibition (IC50) |
| Target Compound Data | (+)-Vorozole: 1.4 nM |
| Comparator Or Baseline | (-)-Vorozole and Racemate: Diluted or negligible target activity |
| Quantified Difference | Activity resides exclusively in the (+)-enantiomer, requiring enantiopure procurement for precise dosing. |
| Conditions | FSH-stimulated rat granulosa cells and PMSG-primed female rats |
Procuring the pure (+)-enantiomer is critical to ensure predictable stoichiometric binding and avoid the off-target metabolic burden introduced by the inactive (-)-enantiomer.
While both (+)-vorozole and letrozole are potent CYP19A1 inhibitors, (+)-vorozole displays a distinct off-target profile on liver cytochromes. (+)-Vorozole is a potent inhibitor of CYP1A1 (IC50 = 0.469 μM) and a moderate inhibitor of CYP3A4 (IC50 = 98.1 μM). In contrast, letrozole is a much weaker inhibitor of CYP1A1 (IC50 = 69.8 μM) and shows <10% inhibition of CYP3A4 even at 1 mM. This CYP3A4 interaction is the primary driver of vorozole's specific accumulation in the liver during systemic administration[1].
| Evidence Dimension | CYP1A1 and CYP3A4 Inhibition (IC50) |
| Target Compound Data | (+)-Vorozole: CYP1A1 IC50 = 0.469 μM; CYP3A4 IC50 = 98.1 μM |
| Comparator Or Baseline | Letrozole: CYP1A1 IC50 = 69.8 μM; CYP3A4 > 1 mM |
| Quantified Difference | (+)-Vorozole is >140-fold more potent against CYP1A1 and >10-fold more potent against CYP3A4 than letrozole. |
| Conditions | Fluorometric high-throughput screening assays on human liver cytochrome P450s |
Buyers selecting an AI for in vivo studies must account for these specific hepatic interactions, as (+)-vorozole will alter CYP1A1/CYP3A4-mediated metabolism differently than letrozole.
As a third-generation non-steroidal aromatase inhibitor, (+)-vorozole achieves approximately 98% suppression of in vivo aromatization. This is a significant quantitative leap over first- and second-generation inhibitors like aminoglutethimide and fadrozole, which typically plateau at approximately 90% aromatization suppression [1].
| Evidence Dimension | In vivo aromatization suppression rate |
| Target Compound Data | (+)-Vorozole (3rd Gen): ~98% suppression |
| Comparator Or Baseline | Fadrozole / Aminoglutethimide (1st/2nd Gen): ~90% suppression |
| Quantified Difference | (+)-Vorozole provides near-complete estrogen blockade, representing an 8% absolute increase in suppression efficacy over older agents. |
| Conditions | In vivo estrogen suppression models |
For procurement in oncology or endocrinology modeling, (+)-vorozole ensures a near-total estrogen-depleted baseline, which is impossible to achieve with older-generation inhibitors.
(+)-Vorozole is the definitive cold reference standard for [11C]vorozole, a radiotracer that has been extensively validated for mapping aromatase in the human brain (specifically the thalamus and amygdala) and ovaries. Studies demonstrate that[11C]vorozole provides highly specific, quantifiable 2-compartment kinetic modeling of aromatase distribution, which can be completely blocked by pretreatment with clinical doses of aromatase inhibitors. This makes the (+)-vorozole precursor and standard indispensable for neuroimaging workflows [1].
| Evidence Dimension | Radiotracer specificity and kinetic modeling |
| Target Compound Data | [11C]vorozole shows high specific uptake in aromatase-rich regions (e.g., amygdala, thalamus, ovaries). |
| Comparator Or Baseline | Non-specific tracers or unblocked baselines |
| Quantified Difference | Uptake is fully blockable and highly correlated with known physiological aromatase expression, unlike non-specific binding. |
| Conditions | In vivo human and primate PET imaging over 90-minute scans |
Radiochemistry labs must procure enantiopure (+)-vorozole to synthesize and validate[11C]vorozole for clinical and preclinical neuroendocrinology imaging.
Enantiopure (+)-vorozole is strictly required as the cold reference standard for the synthesis and quality control of [11C]vorozole. Its use ensures accurate specific activity calculations and validates the radiotracer used in neuroimaging studies mapping brain aromatase distribution in the amygdala and thalamus [1].
Because (+)-vorozole exhibits a distinct inhibitory profile on CYP1A1 and CYP3A4 compared to letrozole, it is utilized in specialized pharmacokinetic assays to model xenobiotic liver accumulation and evaluate off-target cytochrome interactions in multi-drug metabolic studies[2].
In preclinical breast cancer models (such as DMBA- or MNU-induced mammary carcinomas) and neuroendocrinology research, (+)-vorozole is procured to achieve >98% aromatase suppression. This provides a more complete estrogen-deprived baseline than first- or second-generation inhibitors like fadrozole, without the confounding glucocorticoid suppression seen with aminoglutethimide [3].